molecular formula C43H42NO2PS B13649769 (R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13649769
M. Wt: 667.8 g/mol
InChI Key: JJQYEZQPZNFFOF-ZSZNHPAOSA-N
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Description

®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a phosphanyl group, a xanthene moiety, and a naphthalene ring. These structural elements contribute to its versatility and functionality in chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts, such as rhodium or palladium, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group can yield sulfoxides, while substitution reactions can produce a variety of phosphanyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, enhancing the efficiency and selectivity of catalytic processes .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic applications. The presence of the phosphanyl group can enhance the bioavailability and stability of drug candidates.

Industry

In industrial applications, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets, such as metal ions and enzymes. The phosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(benzyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

Compared to similar compounds, ®-N-((S)-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to the presence of the naphthalene ring, which enhances its electronic properties and stability. This unique feature makes it particularly valuable in applications requiring high reactivity and selectivity.

Properties

Molecular Formula

C43H42NO2PS

Molecular Weight

667.8 g/mol

IUPAC Name

N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C43H42NO2PS/c1-42(2,3)48(45)44(6)39(34-25-15-19-30-18-13-14-24-33(30)34)35-26-16-27-36-40(35)46-41-37(43(36,4)5)28-17-29-38(41)47(31-20-9-7-10-21-31)32-22-11-8-12-23-32/h7-29,39H,1-6H3/t39-,48?/m0/s1

InChI Key

JJQYEZQPZNFFOF-ZSZNHPAOSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC7=CC=CC=C76)N(C)S(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC7=CC=CC=C76)N(C)S(=O)C(C)(C)C)C

Origin of Product

United States

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